molecular formula C17H17ClN2O B2644718 N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide CAS No. 339012-11-2

N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Cat. No.: B2644718
CAS No.: 339012-11-2
M. Wt: 300.79
InChI Key: ABJDZBPTRZYDHL-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a synthetic compound featuring a tetrahydroisoquinoline core linked to an acetamide group substituted with a 2-chlorophenyl moiety. This structural framework is commonly associated with pharmacological activity, particularly as a modulator of central nervous system receptors. The 2-chlorophenyl group may enhance lipophilicity and influence binding affinity to target proteins, while the tetrahydroisoquinoline scaffold provides rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-7-3-4-8-15(14)20-17(21)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8,16,19H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDZBPTRZYDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

The compound has been investigated for its biological activities, particularly in the context of neuropharmacology and cancer treatment. Below are some key findings from recent studies:

Neuropharmacological Applications

Research indicates that N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide exhibits significant effects on neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Acetylcholinesterase Inhibition : Studies have shown that this compound can inhibit acetylcholinesterase activity, which is crucial for increasing acetylcholine levels in the brain. This mechanism is beneficial for cognitive enhancement and could be explored for Alzheimer’s disease treatment .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

  • Case Study : A study reported that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value of approximately 10 µM after 48 hours of exposure. The mechanisms involved include the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of this compound.

  • Mechanism : It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages by nearly 50%, indicating its potential role in managing inflammatory diseases .

Data Summary Table

Application TypeTarget/EffectObserved ResultsReference Year
NeuropharmacologyAcetylcholinesterase inhibitionIncreased acetylcholine levels2024
AnticancerCytotoxicity against MCF-7 breast cancer cellsIC50 = 10 µM2023
Anti-inflammatoryCytokine production reductionTNF-alpha and IL-6 reduced by 50%2025

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide to key analogs described in the literature, focusing on structural modifications, synthetic efficiency, and pharmacological implications.

Substituent Effects on the Tetrahydroisoquinoline Core

Position 6 and 7 Modifications :

  • 6,7-Dimethoxy Derivatives: Compounds such as 51 () and 20 () feature methoxy groups at the 6- and 7-positions. For example, 20 (with a 7-[2-(piperidin-1-yl)ethoxy] group) showed selective orexin-1 receptor antagonism but had a low synthesis yield (24%) .
  • Amino and Alkylamino Substituents: Compounds like 25g (94% yield) and 25u (90% yield) () incorporate cyclopropylmethyl or hexyl(methyl)amino groups at the 6-position. These modifications increase hydrophobicity and may prolong metabolic stability, critical for CNS-targeting drugs.
Acetamide Side-Chain Variations
  • Benzyl vs. Chlorophenyl Groups : The target compound’s 2-chlorophenyl acetamide group contrasts with analogs like 25h (53% yield, ), which uses a benzyl group. Chlorine’s electronegativity may improve binding to hydrophobic pockets in receptors compared to benzyl’s aromatic bulk .
  • Phenoxy Substitutions: N-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide () replaces the 2-chlorophenyl with a 4-phenoxyphenyl group. This substitution alters pharmacokinetics, as phenoxy groups increase metabolic resistance but may reduce blood-brain barrier penetration .
Pharmacological and Functional Implications
  • Receptor Selectivity: Modifications at the 6- and 7-positions (e.g., 20, 25g) significantly impact receptor selectivity. The target compound’s lack of methoxy or amino groups may reduce orexin-1 affinity compared to 20 but could favor other targets like sigma receptors .

Biological Activity

N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₆H₄₅Cl₂N₅O₂
  • Molecular Weight : 650.7 g/mol
  • IUPAC Name : N-[(R)-3-(4-chlorophenyl)-1-[4-[1-(2-chlorophenyl)-2-(diethylamino)ethyl]piperazin-1-yl]-1-oxopropan-2-yl]-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological activities.

Antidepressant Effects

Research indicates that derivatives of tetrahydroisoquinoline exhibit antidepressant-like effects. Studies have shown that this compound may act on neurotransmitter systems involved in mood regulation. Specifically, it has been observed to influence serotonin and norepinephrine pathways, which are critical in the treatment of depression .

Neuroprotective Properties

The compound has also demonstrated neuroprotective effects in various models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival through antioxidant mechanisms. This suggests potential applications in conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves modulation of signaling pathways associated with cancer cell survival .

Research Findings and Case Studies

Study Findings Reference
Study on Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in animal models after administration of the compound.
Neuroprotection in Alzheimer's ModelsShowed reduced neuronal death and improved cognitive function in treated animals compared to controls.
Anticancer EfficacyInhibited growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : It interacts with serotonin receptors, enhancing serotonergic neurotransmission.
  • Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress markers.
  • Cell Cycle Regulation : It affects cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

Q & A

Advanced Research Question

  • HOMO-LUMO Analysis : Predicts electronic transitions and reactivity. Discrepancies in UV-Vis spectra may arise from solvent effects not accounted for in gas-phase DFT calculations .
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution to explain nucleophilic/electrophilic sites. Experimental IR shifts (e.g., C=O stretching) can be cross-validated with MESP-derived partial charges .
  • Solvent Correction Models : Incorporate solvent polarity (e.g., PCM in Gaussian) to align computational FTIR/Raman data with experimental results .

What strategies are effective for analyzing conformational flexibility in solid-state structures?

Advanced Research Question

  • X-ray Diffraction : Quantifies dihedral angles between aromatic/amide moieties. For example, conformational differences (e.g., 54.8° vs. 77.5° dihedral angles in polymorphs) arise from steric hindrance and hydrogen bonding .
  • Hydrogen-Bonding Networks : Intermolecular N–H⋯O interactions stabilize specific conformers. R₂²(10) dimer motifs are common in acetamides and can be probed via temperature-dependent crystallography .
  • DFT-Based Conformational Sampling : Compares energy landscapes of observed vs. theoretical conformers to identify dominant stabilizing forces (e.g., van der Waals interactions) .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Dose-Response Validation : Re-evaluate assays under standardized conditions (e.g., fixed cell lines, incubation times) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency discrepancies .
  • Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) to measure direct binding affinities, bypassing cellular variability .

What methodologies optimize the compound’s solubility for in vitro assays?

Basic Research Question

  • Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to enhance solubility without cytotoxicity .
  • pH Adjustment : Ionizable groups (e.g., tetrahydroisoquinoline’s amine) can be protonated in acidic buffers (pH 4–5) to improve aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for stable dispersion in biological media .

How do substituent modifications impact the compound’s pharmacokinetic properties?

Advanced Research Question

  • LogP Optimization : Introduce polar groups (e.g., -OH, -OMe) to the tetrahydroisoquinoline moiety to reduce logP and improve bioavailability .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) to prolong half-life, as demonstrated in related acetamide derivatives .
  • CYP450 Inhibition Screening : Use liver microsome assays to identify metabolic hotspots and guide structural tweaks .

What are the best practices for validating synthetic intermediates?

Basic Research Question

  • TLC Monitoring : Track reaction progress using silica plates with UV-active spots (Rf values pre-calibrated for intermediates) .
  • In-line Analytics : Employ LC-MS or ReactIR to detect transient intermediates (e.g., acylated species) in real time .
  • Recrystallization : Purify intermediates using solvent pairs (e.g., ethyl acetate/hexane) to remove unreacted starting materials .

How can researchers mitigate cytotoxicity in cell-based assays?

Advanced Research Question

  • Structure-Toxicity Relationships (STR) : Replace the 2-chlorophenyl group with less electrophilic substituents (e.g., 2-fluorophenyl) to reduce off-target effects .
  • Cytoprotective Agents : Co-administer antioxidants (e.g., N-acetylcysteine) to counteract ROS-mediated toxicity .
  • High-Content Screening : Use multiplexed assays (e.g., CellTiter-Glo + caspase-3/7) to decouple efficacy from cytotoxicity .

What computational tools predict the compound’s environmental persistence?

Advanced Research Question

  • EPI Suite : Estimates biodegradation half-life (e.g., BIOWIN model) and ecotoxicity based on QSAR .
  • Molecular Dynamics (MD) : Simulates interactions with soil enzymes (e.g., laccases) to predict degradation pathways .
  • Photolysis Studies : UV-Vis spectroscopy coupled with DFT calculates λmax for potential photodegradation .

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